3-Fluoro-4-(methylsulphonyl)benzyl alcohol
Overview
Description
3-Fluoro-4-(methylsulphonyl)benzyl alcohol, also known as (3-fluoro-4-(methylsulfonyl)phenyl)methanol, is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
3-Fluoro-4-(methylsulphonyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced onto a benzene ring followed by the addition of a methylsulfonyl group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and reduction reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the alcohol to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-(methylsulphonyl)benzaldehyde or 3-fluoro-4-(methylsulphonyl)benzoic acid.
Reduction: Formation of 3-fluoro-4-(methylsulphonyl)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and reactivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
3-Fluoro-4-methylbenzyl alcohol: Lacks the sulfonyl group, making it less polar.
4-Methylsulfonylbenzyl alcohol: Lacks the fluorine atom, affecting its reactivity and biological properties.
Uniqueness
3-Fluoro-4-(methylsulphonyl)benzyl alcohol is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluoro-4-methylsulfonylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGEYXOLPQUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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